An In-depth Technical Guide to N-(3-chlorophenyl)-3-nitrobenzamide
An In-depth Technical Guide to N-(3-chlorophenyl)-3-nitrobenzamide
Abstract: This document provides a comprehensive technical overview of N-(3-chlorophenyl)-3-nitrobenzamide, a substituted benzanilide derivative. It details the compound's chemical and physical properties, provides validated protocols for its synthesis and characterization, and discusses its structural elucidation through spectroscopic analysis. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering foundational data and practical methodologies for handling and utilizing this compound.
Chemical Identity and Structure
N-(3-chlorophenyl)-3-nitrobenzamide is an organic compound featuring a central amide linkage between a 3-chlorophenyl group and a 3-nitrophenyl group. The presence of a chloro substituent and a nitro group, both of which are electron-withdrawing, significantly influences the molecule's electronic properties and reactivity.
The definitive chemical identity is established by its IUPAC name, CAS registry number, and molecular formula.[1]
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IUPAC Name: N-(3-chlorophenyl)-3-nitrobenzamide[1]
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CAS Number: 2585-22-0[1]
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Canonical SMILES: C1=CC(=CC(=C1)[O-])C(=O)NC2=CC(=CC=C2)Cl[1]
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InChIKey: CMCSZICPDJMTCF-UHFFFAOYSA-N[1]
The structure consists of two substituted benzene rings connected by an amide functional group. The meta-substitution patterns on both rings (position 3 for the chloro group and position 3 for the nitro group) are critical for its specific chemical characteristics.
Physicochemical Properties
The physical and chemical properties of a compound are essential for its application in experimental settings, dictating its solubility, stability, and handling requirements. The data presented below are computationally predicted and experimentally validated where available.
| Property | Value | Source |
| Molecular Weight | 276.67 g/mol | PubChem[1] |
| Appearance | Yellow powder (related compounds) | ChemicalBook[3] |
| XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Solubility | Insoluble in water | ChemicalBook[3] |
Causality Insight: The high XLogP3 value indicates significant lipophilicity, suggesting poor solubility in aqueous media but good solubility in organic solvents like dichloromethane, ethyl acetate, and DMSO. The presence of both hydrogen bond donor (the N-H of the amide) and acceptor sites (the oxygen atoms of the carbonyl and nitro groups) allows for specific intermolecular interactions, which can be critical in biological contexts or crystal packing.
Synthesis and Reaction Mechanisms
The most direct and common method for synthesizing N-(3-chlorophenyl)-3-nitrobenzamide is through a nucleophilic acyl substitution reaction, specifically an amidation reaction. This involves the reaction of a carboxylic acid derivative (an acyl chloride) with an amine.
Core Reaction: 3-Nitrobenzoyl chloride + 3-Chloroaniline → N-(3-chlorophenyl)-3-nitrobenzamide
The electron-withdrawing nitro group on the 3-nitrobenzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 3-chloroaniline.[4] A non-nucleophilic base, such as pyridine or triethylamine, is typically used to quench the HCl byproduct generated during the reaction.[5]
Experimental Protocol: Synthesis of N-(3-chlorophenyl)-3-nitrobenzamide
This protocol describes a self-validating workflow for the synthesis, purification, and confirmation of N-(3-chlorophenyl)-3-nitrobenzamide.
Materials:
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3-Chloroaniline (1.0 eq)
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3-Nitrobenzoyl chloride (1.0 eq)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (1.2 eq) or Pyridine
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-chloroaniline (1.0 eq) in anhydrous DCM.
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Addition of Acyl Chloride: To this solution, add 3-nitrobenzoyl chloride (1.0 eq).
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Base Addition: After 10 minutes of stirring, slowly add triethylamine (1.2 eq) to the mixture.[5] The formation of a precipitate (triethylammonium chloride) may be observed.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[4][5]
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification (Self-Validation Step 1): The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
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Characterization (Self-Validation Step 2): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical Workflow for Synthesis and Validation
The following diagram illustrates the logical flow from starting materials to a fully validated final product, emphasizing the self-validating nature of the protocol.
Caption: Workflow for the synthesis and validation of N-(3-chlorophenyl)-3-nitrobenzamide.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous structural elucidation of a synthesized compound. Each technique provides complementary information that, when combined, confirms the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
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N-H Stretch: A sharp peak around 3300 cm⁻¹, characteristic of the secondary amide N-H bond.
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C=O Stretch (Amide I): A strong, sharp absorption in the range of 1650-1680 cm⁻¹, corresponding to the carbonyl group.
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N-H Bend (Amide II): A peak typically found around 1550 cm⁻¹.
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NO₂ Stretches: Two strong absorptions, one symmetric and one asymmetric, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the amide proton. The aromatic region (typically 7.0-8.8 ppm) will display complex splitting patterns due to coupling between adjacent protons. The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift (often >8.5 ppm), the position of which can be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show 13 distinct signals (assuming no accidental overlap) corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm). Aromatic carbons will appear in the 110-150 ppm range, with carbons attached to the electronegative nitro and chloro groups being shifted accordingly.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a fingerprint for the molecule.
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Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (276.67 g/mol ).[1] A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive confirmation of the presence of chlorine.[4]
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Fragmentation: Common fragmentation pathways would involve cleavage of the amide bond, leading to fragments corresponding to the 3-chlorophenylamine cation and the 3-nitrobenzoyl cation.
Caption: Interrelation of analytical techniques for structural confirmation.
Potential Applications and Biological Activity
While specific, extensive research on N-(3-chlorophenyl)-3-nitrobenzamide is not widely published, the benzanilide scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of N-phenylbenzamide have been investigated for a range of biological activities. The presence of nitro and chloro groups can modulate a compound's activity, metabolic stability, and pharmacokinetic profile.[5] For instance, related nitroaromatic compounds are known to play a role in drug design, contributing to antimicrobial and other therapeutic agents.[5] Furthermore, N-phenylbenzamide derivatives have been studied as potential agents targeting kinetoplastid parasites.[6] The specific combination of substituents in N-(3-chlorophenyl)-3-nitrobenzamide makes it a candidate for screening in various biological assays, particularly in oncology and infectious disease research.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling N-(3-chlorophenyl)-3-nitrobenzamide. Based on data for structurally similar compounds like 3-nitrobenzamide, it should be handled with care.
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General Handling: Use in a well-ventilated area or a chemical fume hood.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
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Hazards: May cause skin, eye, and respiratory irritation.[8][9] Harmful if swallowed.[9]
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First Aid:
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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PubChem. N-(3-chlorophenyl)-3-nitrobenzamide. National Center for Biotechnology Information. [Link]
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Dimitrova, D., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1802. [Link]
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González-Bulnes, P., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
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